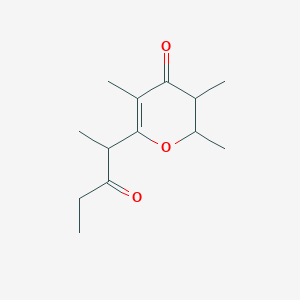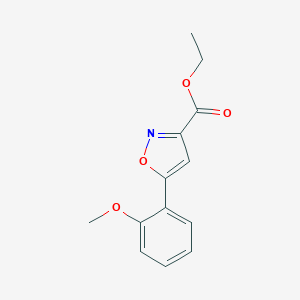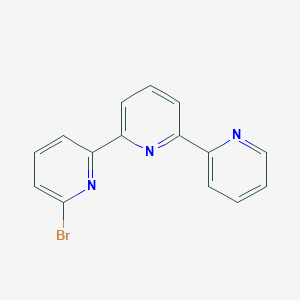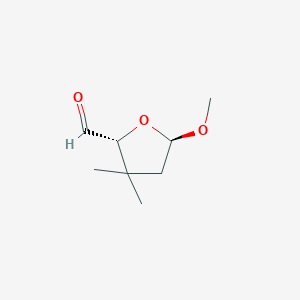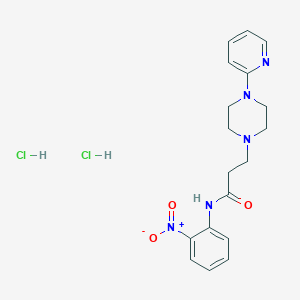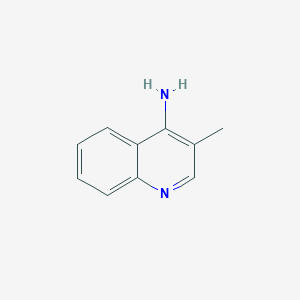
3-Methylchinolin-4-amin
Übersicht
Beschreibung
3-Methylquinolin-4-amine is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antimalarial agents. The presence of both an amine group and a methyl group on the quinoline ring enhances its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
3-Methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antimalarial properties. It has shown promising results in inhibiting the growth of cancer cells and pathogens.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Wirkmechanismus
Target of Action
3-Methylquinolin-4-amine, like other quinoline-based compounds, has been found to interact with a variety of cellular targets. The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can alter their function and lead to changes in cellular processes. For instance, the interaction of 3-Methylquinolin-4-amine with proteins in the PI3K/AKT/mTOR pathway can inhibit their activity . This inhibition can disrupt the pathway’s normal function, leading to changes in cell growth and proliferation .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by 3-Methylquinolin-4-amine. This pathway is involved in regulating cell growth, proliferation, and survival . By inhibiting proteins in this pathway, 3-Methylquinolin-4-amine can disrupt these processes, potentially leading to cell death .
Result of Action
The molecular and cellular effects of 3-Methylquinolin-4-amine’s action are primarily related to its inhibition of the PI3K/AKT/mTOR pathway. This can lead to decreased cell growth and proliferation, and increased cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Action Environment
The action, efficacy, and stability of 3-Methylquinolin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can impact the compound’s efficacy through drug-drug interactions .
Biochemische Analyse
Biochemical Properties
Quinoline-based compounds are known for their diverse biological activities . They interact with various enzymes, proteins, and other biomolecules, which can influence biochemical reactions .
Cellular Effects
Quinoline-based compounds have been found to exhibit anticancer activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, a quinoline-based compound, has been found to be active against a non-small cell lung cancer cell line, A549 .
Molecular Mechanism
Quinoline-based compounds are known to interact with the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylquinoline.
Nitration: The 3-methylquinoline undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: In an industrial setting, the production of 3-Methylquinolin-4-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or iron powder in acidic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of 3-Methylquinolin-4-amine.
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Similar structure but different substitution pattern.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: 3-Methylquinolin-4-amine stands out due to the presence of both a methyl and an amine group, which enhances its reactivity and biological activity. Its unique substitution pattern allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


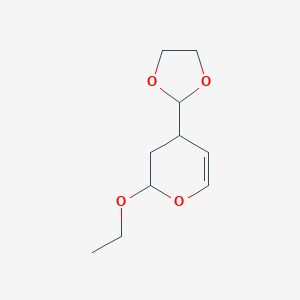

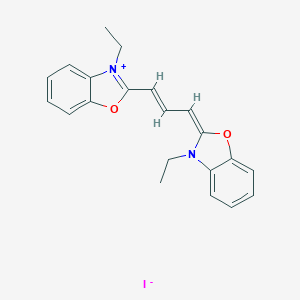
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)




